4-Cyanoisatoic anhydride
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Overview
Description
4-Cyanoisatoic anhydride is an organic compound with the molecular formula C9H4N2O3 It is a derivative of isatoic anhydride, characterized by the presence of a cyano group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Cyanoisatoic anhydride involves the cyclization of anthranilic acid derivatives. The process typically uses phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide .
Industrial Production Methods: Industrial production of this compound often relies on the transformation of phthalic anhydride derivatives. This method involves the reaction of phthalic anhydrides with trimethylsilyl azide, forming intermediates like 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanoisatoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Amines: For aminolysis reactions.
Major Products:
Carboxylic acids: From hydrolysis.
Esters: From alcoholysis.
Amides: From aminolysis.
Scientific Research Applications
4-Cyanoisatoic anhydride is used in various scientific research applications, including:
Biology: In the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: For the synthesis of pharmaceutical drugs with antibacterial, antifungal, and anticancer properties.
Industry: As a precursor for the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyanoisatoic anhydride involves nucleophilic acyl substitution reactions. The compound’s reactivity is primarily due to the presence of an electronegative substituent that can act as a leaving group during these reactions . This allows it to form various derivatives through reactions with nucleophiles like water, alcohols, and amines .
Comparison with Similar Compounds
Isatoic anhydride: A precursor for synthesizing 4-Cyanoisatoic anhydride, used in similar applications.
Phthalic anhydride: Used in the industrial production of this compound.
Quinazolinones: Nitrogen-containing heterocyclic compounds synthesized using this compound.
Uniqueness: this compound is unique due to the presence of the cyano group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its parent compound, isatoic anhydride .
Biological Activity
4-Cyanoisatoic anhydride (CYA) is a compound of interest due to its diverse biological activities. This article explores the biological activity of CYA, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure, which includes a cyano group and an isatoic anhydride moiety. This structural configuration contributes to its reactivity and biological activity.
1. Antimicrobial Activity
CYA has demonstrated significant antimicrobial properties. Research indicates that it exhibits selective activity against anaerobic bacteria, with studies showing that the compound can effectively inhibit the growth of certain strains of Escherichia coli and other pathogens. The mechanism involves the generation of free radicals during the reduction process, which impairs bacterial function .
2. Antitumoral Effects
Studies have reported that CYA possesses antitumoral properties. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to cleave DNA has been explicitly characterized, suggesting a mechanism that could be exploited for cancer therapy .
3. Anti-inflammatory Properties
CYA has shown potential as an anti-inflammatory agent. In vitro studies indicate that it can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines such as IL-10. This immunomodulatory effect highlights its potential in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Cheng et al. (2015) evaluated the antimicrobial efficacy of CYA against anaerobic bacteria. The results indicated that CYA exhibited a significant reduction in bacterial viability when tested at varying concentrations, confirming its potential as a therapeutic agent in infections caused by anaerobes.
Case Study 2: Antitumoral Activity
In another study focusing on cancer treatment, CYA was tested on human cancer cell lines. The results showed that CYA induced apoptosis in a dose-dependent manner, with significant activation of caspases noted at higher concentrations. This suggests a promising avenue for further research into its use as a chemotherapeutic agent.
Research Findings Summary
Properties
Molecular Formula |
C9H4N2O3 |
---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
2,4-dioxo-1H-3,1-benzoxazine-7-carbonitrile |
InChI |
InChI=1S/C9H4N2O3/c10-4-5-1-2-6-7(3-5)11-9(13)14-8(6)12/h1-3H,(H,11,13) |
InChI Key |
ZEUMRWDRAFCHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)OC2=O |
Origin of Product |
United States |
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